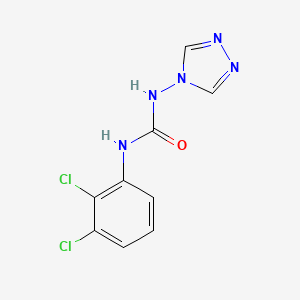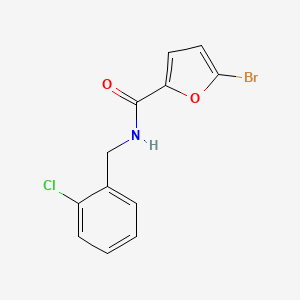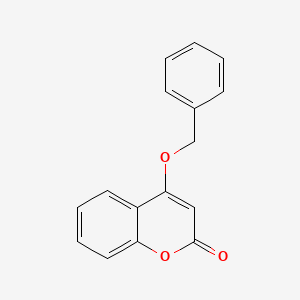![molecular formula C18H20N2O3S B5694699 N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as NBDA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetamide and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of copper ions, this compound forms a complex with the copper ion, which leads to the emission of a fluorescence signal. In the case of cancer cells, this compound is believed to induce apoptosis through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is considered to be relatively safe for use in laboratory experiments. However, its effects on biochemical and physiological processes are still being investigated. Studies have shown that this compound can selectively bind to copper ions and induce apoptosis in cancer cells, but its effects on other biological processes are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is its selectivity for copper ions and cancer cells. This property makes it a useful tool for the detection of copper ions and the development of anticancer drugs. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of this compound-based sensors for the detection of other metal ions. Another area of interest is the investigation of this compound's effects on other biological processes, such as its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selectivity for copper ions and cancer cells makes it a useful tool for the detection of copper ions and the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide involves multiple steps, starting with the reaction of 2-isopropylphenylamine with 4-nitrobenzyl chloride to produce 2-isopropylphenyl-4-nitrobenzylamine. This intermediate is then reacted with thioacetic acid to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a fluorescence signal upon binding. This property has been utilized in the development of sensors for the detection of copper ions in biological and environmental samples.
In addition to its use as a fluorescent probe, this compound has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of the caspase pathway. This property has led to the development of this compound-based anticancer drugs.
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-24-11-14-7-9-15(10-8-14)20(22)23/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCQJDLJPUJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)


![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)
